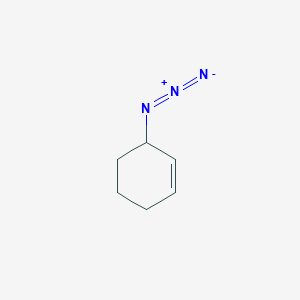

2-Cyclohexen-1-yl-azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

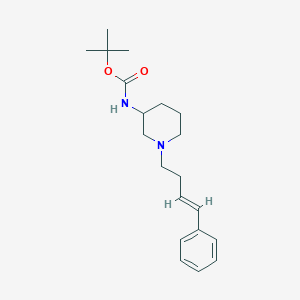

2-Cyclohexen-1-yl azide is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.158 g/mol . The compound is also known by other names, including 3-azido-cyclohexene and 3-azidocyclohexene .

Synthesis Analysis

The synthesis of 2-Cyclohexen-1-yl azide involves several methods. Notably, it can be prepared via the reaction of cyclohexenone with an appropriate azide reagent. The exact synthetic procedures may vary, but literature references include the Journal of the American Chemical Society and The Journal of Organic Chemistry .

科学的研究の応用

Regiospecific and Enantioselective Syntheses

Regiospecific Copper(I)-Catalyzed Cycloadditions : A novel method for regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase has been developed. This methodology allows for the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating compatibility with solid-phase peptide synthesis and achieving high conversion and purity rates (Tornøe, Christensen, & Meldal, 2002).

Spiroheterocyclic Frameworks via Regioselective Synthesis : The regioselective 1,3-dipolar cycloaddition reaction has been utilized to synthesize dispiro[oxindole-cyclohexanone]pyrrolidines and dispiro[oxindole-hexahydroindazole]pyrrolidines, showcasing a novel entry into spiroheterocyclic frameworks. This highlights the versatility of cycloaddition reactions in creating complex molecular architectures (Raj & Raghunathan, 2001).

Enantioselective Construction of Polycyclic Spirooxindoles : Employing prolinosulfonamides as catalysts for the enantioselective 1,3-dipolar cycloaddition of 2-cyclohexene-1-one and azomethine ylides generated in situ from isatins and amino esters has led to the development of novel polycyclic spirooxindole scaffolds. This method achieves high yield, diastereo-, and enantioselectivity, creating scaffolds with three contiguous stereocenters (Xiao et al., 2014).

Bioorthogonal Reactions and Cycloadditions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The SPAAC reaction has been optimized to reduce nonspecific binding and improve sensitivity in azide detection, contributing to bioconjugation applications. By preventing undesired reactions and improving specificity, SPAAC becomes a more effective tool for biomolecule labeling in complex systems (van Geel et al., 2012).

Cu-Free Click Chemistry for Biomolecule Labeling : The development of a hydrophilic azacyclooctyne (DIMAC) for Cu-free click chemistry has addressed the issue of hydrophobicity compromising bioavailability in azide-labeled proteins and cells. This synthesis enhances the sensitivity of azide detection by reducing nonspecific binding, showcasing an advancement in bioconjugation techniques (Sletten & Bertozzi, 2008).

特性

IUPAC Name |

3-azidocyclohexene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-9-8-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAWZKUTSDQAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)

![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)

![2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2516299.png)

![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)

![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)